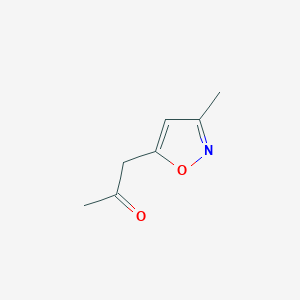

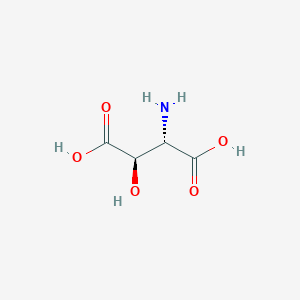

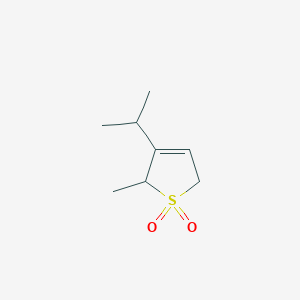

![molecular formula C24H44O7 B026071 (3-ヒドロキシ-2,3,3a,5,6,6a-ヘキサヒドロフロ[3,2-b]フラン-6-イル) (Z)-オクタデク-9-エノアート CAS No. 9049-98-3](/img/structure/B26071.png)

(3-ヒドロキシ-2,3,3a,5,6,6a-ヘキサヒドロフロ[3,2-b]フラン-6-イル) (Z)-オクタデク-9-エノアート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Synthesis Analysis

Synthesis of related furan and benzofuran derivatives involves multiple steps, including alkylation, rearrangement, and ring closure reactions. For instance, 2-Hydroxyaryl(5-methylfur-2-yl)alkanes synthesized by alkylation were transformed into benzofuran derivatives through ethanolic HCl solution treatment, highlighting a typical process involving furan ring opening and benzofuran ring closure (A. Gutnov et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as sesquiterpene lactones, has been elucidated using X-ray crystallography, revealing specific conformational details such as twist chair and envelope conformations in cyclic structures. This structural information is crucial for understanding the compound's reactivity and interactions (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

Reactions involving furan and related compounds can lead to a wide range of products depending on the conditions. For example, thermal decomposition of epimeric epoxyhydro-peroxyoctadecenoates results in multiple cleavage fragments, indicating the complex behavior under thermal stress and the potential for various chemical transformations (H. Gardner & E. Selke, 1984).

Physical Properties Analysis

The physical properties of compounds like "(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate" can be inferred from studies on similar furan-based polyesters, showing that the number of methylene units in the dicarboxylic segments significantly affects the material's physical characteristics, such as molecular weight and thermal stability (Yi Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are influenced by their structure, as seen in the synthesis of enantiomerically pure disubstituted furans. The use of mixed Lewis acid systems for catalysis demonstrates the importance of structural elements in determining reactivity and product specificity (M. Saquib et al., 2009).

科学的研究の応用

3-ヒドロキシ-2-オキシンロールの合成

この化合物は、マイクロ波支援合成における3-ヒドロキシ-2-オキシンロールの前駆体として役立ちます。3-ヒドロキシ-2-オキシンロールは、その高い収率と効率性により、医薬品化学において価値のある化合物です。 これらの誘導体は、様々な薬理作用において潜在的な用途を持っています .

有機触媒

これは、α,β-不飽和ケトンとイサチンとのアルギニン触媒によるアルドール反応に用いることができ、3-置換-3-ヒドロキシ-2-オキシンロールを生成します。 この方法は、多くの天然物や医薬品的に活性な化合物と構造的に類似した化合物を合成するための簡便なアプローチを提供します .

インドール誘導体の生物学的可能性

この化合物に関連するインドール誘導体は、幅広い生物学的および臨床的用途を持っています。 それらは、抗酸化、抗癌、抗HIV、神経保護特性を含む様々な薬理作用で知られています .

マイクロ波照射技術

この化合物は、マイクロ波照射を用いて合成することができます。マイクロ波照射は、反応時間の短縮や純度の向上などの利点を提供する新しい技術です。 この技術は、様々な薬理活性分子の合成に適用できます .

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound’s structure is similar to other compounds that have been used in the synthesis of antiviral agents , suggesting potential targets could be viral proteins or enzymes.

Biochemical Pathways

Compounds with similar structures have been shown to trigger apoptotic cascades in certain cell types , suggesting that this compound may also influence apoptosis-related pathways.

Result of Action

Based on its structural similarity to other compounds, it may induce changes in cell function or viability, potentially leading to cell death in certain contexts .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of a diol followed by the conversion of the protected diol to a vinyl ether. The vinyl ether is then reacted with a fatty acid to form the desired compound.", "Starting Materials": [ "3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol", "9-octadecen-1-ol", "tert-butyldimethylsilyl chloride", "2,6-lutidine", "tetrahydrofuran", "dichloromethane", "triethylamine", "1,3-dichloro-2-propanol", "sodium hydride", "hexane" ], "Reaction": [ "Protect the diol of 3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol with tert-butyldimethylsilyl chloride in the presence of 2,6-lutidine and tetrahydrofuran.", "React the protected diol with 1,3-dichloro-2-propanol and triethylamine in dichloromethane to form the vinyl ether.", "React the vinyl ether with 9-octadecen-1-ol and sodium hydride in hexane to form the desired compound, (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate." ] } | |

CAS番号 |

9049-98-3 |

分子式 |

C24H44O7 |

分子量 |

410.6 g/mol |

IUPAC名 |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |

InChIキー |

LUXUAZKGQZPOBZ-SAXJAHGMSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

密度 |

1.05 at 73 °F (NTP, 1992) |

引火点 |

greater than 212 °F (NTP, 1992) |

その他のCAS番号 |

25339-93-9 |

物理的記述 |

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |

関連するCAS |

25339-93-9 (Parent) |

溶解性 |

50 to 100 mg/mL at 68° F (NTP, 1992) |

同義語 |

Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

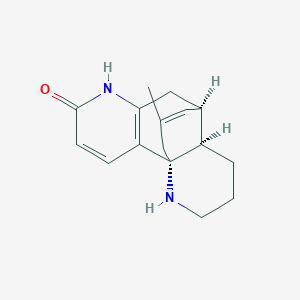

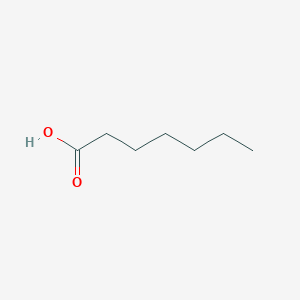

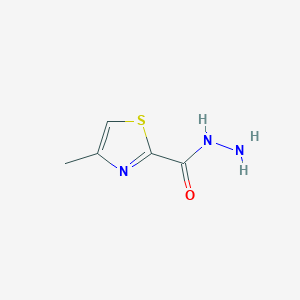

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)